molecular formula C15H20O2 B1207508 alpha-Cyclocostunolide CAS No. 2221-81-0

alpha-Cyclocostunolide

Cat. No. B1207508
CAS RN: 2221-81-0
M. Wt: 232.32 g/mol
InChI Key: UHODXTMZSDNATP-SFDCQRBFSA-N
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Description

Alpha-Cyclocostunolide is a type of sesquiterpene lactone . It is one of the major phytoconstituents found in certain plants, including Saussurea costus . It is known for its wide range of therapeutic applications .


Synthesis Analysis

The biosynthesis of alpha-Cyclocostunolide involves the formation of a lactone ring present in sesquiterpene lactones . This process is catalyzed by an enzyme called (+)-costunolide synthase, which is dependent on NADPH and molecular oxygen . The last step in the formation of the lactone ring is catalyzed by this enzyme .


Molecular Structure Analysis

The molecular structure of alpha-Cyclocostunolide is complex, as it is a sesquiterpene lactone . Sesquiterpene lactones are a major class of plant secondary metabolites that are mainly found in the Asteraceae family .


Chemical Reactions Analysis

Alpha-Cyclocostunolide is involved in various chemical reactions. For instance, it has been found to disrupt primary cilia formation in the early stages of ciliogenesis . It also showed a reduction in cilia length .

Scientific Research Applications

Anticancer Activity

Alpha-cyclocostunolide has been identified as a compound with potential anticancer properties. Research on sesquiterpene lactones from the roots of Saussurea lappa, including alpha-cyclocostunolide, has shown that these compounds exhibit cytotoxic activity in vitro. Alpha-cyclocostunolide displayed significant anticancer effects, suggesting its potential in cancer treatment strategies (Robinson et al., 2008).

Skin Whitening Agent

Alpha-cyclocostunolide has been studied for its ability to inhibit melanin production, making it a potential skin whitening agent. A study focused on sesquiterpene lactones from Saussurea lappa root extracts found that alpha-cyclocostunolide notably inhibited melanin production in B16 melanoma cells. This suggests its usefulness in therapies for skin disorders characterized by hyperpigmentation (Choodej et al., 2019).

Cyclodextrin Derivatives

While not directly about alpha-cyclocostunolide, research involving cyclodextrin derivatives has significant relevance. Cyclodextrins and their derivatives have wide-ranging applications in pharmaceuticals, drug delivery systems, and other industrial products. They are particularly noted for their ability to form host-guest type inclusion complexes, enhancing the solubility and stability of various compounds. This research area may provide insights into potential applications of alpha-cyclocostunolide in similar contexts (Sharma & Baldi, 2016).

properties

IUPAC Name

(3aS,5aR,9aR,9bS)-5a,9-dimethyl-3-methylidene-4,5,6,7,9a,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-9-5-4-7-15(3)8-6-11-10(2)14(16)17-13(11)12(9)15/h5,11-13H,2,4,6-8H2,1,3H3/t11-,12+,13-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHODXTMZSDNATP-SFDCQRBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC2(C1C3C(CC2)C(=C)C(=O)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CCC[C@]2([C@H]1[C@@H]3[C@@H](CC2)C(=C)C(=O)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10176760
Record name Cyclocostunolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Cyclocostunolide

CAS RN

2221-81-0
Record name α-Cyclocostunolide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2221-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclocostunolide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002221810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclocostunolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
KH Shaltout, DF Slima - Ass. Univ. Bull. Environ. Res, 2007 - researchgate.net
The present article is the third in a series of review articles deal with the biology of Egyptian woody perennials. Available literatures dealt with the biology of the evergreen ruderal shrub …
Number of citations: 24 www.researchgate.net
P Divya - 2017 - search.proquest.com
Introduction: Yauvana Pidaka (Acne vulgaris) is a common skin disease in adolescents encountered by general practitioners and dermatologists in day today clinical practices. Yauvana …
Number of citations: 0 search.proquest.com
G Geethika - 2018 - search.proquest.com
Background: Intellectual disability (intellectual developmental disorder) is a disorder with onset during the developmental period. Children with Intellectual Disability can do learn new …
Number of citations: 0 search.proquest.com
D Aravind - 2017 - search.proquest.com
Background and Objectives: Ekakushta is a Vata-Kapha predominant Kushta. Ekakushta simulates Psoriasis elaborated in the Contemporary science. Psoriasis is a chronic disease; its …
Number of citations: 0 search.proquest.com
S Kumar - 2012 - search.proquest.com
A COMPARATIVE CLINICAL STUDY ON THE EFFICACY OF MALATHYADI TAILA AND NARASIMHA RASAYANA IN INDRALUPTA, Page 1 “COMPARATIVE STUDY OF EFFICACY OF …
Number of citations: 0 search.proquest.com
RC Suvarna - 2014 - search.proquest.com
The objective of the study is to evaluate the efficacy of Lekhana karma, followed by Lakshadi choorna pratisarana, Madhuyashti ghrita kavala, and pratimarsha nasya by comparing the …
Number of citations: 0 search.proquest.com
SS Kolamkar - 2013 - search.proquest.com
Suryavarta is one among the Shirorogas in which there is vitiation of vata and rakta/tridosha resulting in pain in the akshi, shanka, lalata pradesh which has characteristic periodicity. ie it …
Number of citations: 0 search.proquest.com
SA Nadgouda - 1978 - pascal-francis.inist.fr
SENSITIZED PHOTOOXYGENATION OF ALPHA -CYCLOCOSTUNOLIDE & DIHYDRO-ALPHA -CYCLOCOSTUNOLIDE: A BIOGENETIC TYPE TRANSFORMATION OF COSTUNOLIDE …
Number of citations: 1 pascal-francis.inist.fr

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